Sulfobetaine
Overview
Description
Sulfobetaine is a zwitterionic compound that contains both positive and negative charges within the same molecule. It is a type of betaine, specifically characterized by the presence of a sulfonate group. Sulfobetaines are known for their excellent solubility in water and their ability to reduce protein adsorption, making them valuable in various scientific and industrial applications .
Preparation Methods
Sulfobetaine can be synthesized through various methods. One common approach involves the reaction of a tertiary amine with a sulfonate ester. This reaction typically occurs under mild conditions and results in the formation of the zwitterionic this compound. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Sulfobetaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol or sulfide forms.
Substitution: this compound can participate in substitution reactions, where the sulfonate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Sulfobetaine has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and in the synthesis of polymers.
Biology: Employed in the stabilization of proteins and enzymes.
Medicine: Utilized in drug delivery systems and as a component in biomedical devices.
Industry: Applied in the formulation of detergents, cosmetics, and anti-fouling coatings .
Mechanism of Action
The mechanism of action of sulfobetaine is primarily based on its zwitterionic nature. The presence of both positive and negative charges allows it to interact with a wide range of molecules, reducing protein adsorption and preventing fouling. This makes this compound an effective agent in maintaining the functionality of biomedical devices and other applications where surface interactions are critical .
Comparison with Similar Compounds
Sulfobetaine is similar to other betaines, such as phosphate betaine and carboxylate betaine. its unique sulfonate group provides distinct advantages in terms of solubility and anti-fouling properties. Compared to alkylbetaines, this compound is more effective in reducing protein adsorption and has better stability under various pH conditions .
Similar Compounds
- Phosphate betaine
- Carboxylate betaine
- Alkylbetaine
This compound stands out due to its unique combination of properties, making it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-dimethylsulfonioacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBDWGZCVUAZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197081 | |
Record name | Dimethylsulfonioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-41-7 | |
Record name | Dimethylsulfonioacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4727-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylsulfonioacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylsulfonioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFOBETAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CVU22OCJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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